8-Acetoxy-2-bromo-octene
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Overview
Description
8-Acetoxy-2-bromo-octene is an organic compound belonging to the family of alkenes. It is characterized by the presence of an acetoxy group and a bromine atom attached to an octene backbone. This compound is synthesized for various research purposes and has applications in multiple fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetoxy-2-bromo-octene typically involves the bromination of 8-acetoxy-octene. This can be achieved through the addition of bromine (Br2) to the double bond of 8-acetoxy-octene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent quality control measures to ensure the purity and consistency of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Acetoxy-2-bromo-octene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 8-acetoxy-octanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 8-acetoxy-octene.
Oxidation Reactions: The acetoxy group can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 8-Acetoxy-octanol.
Elimination: 8-Acetoxy-octene.
Oxidation: 8-Acetoxy-octanoic acid.
Scientific Research Applications
8-Acetoxy-2-bromo-octene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Acetoxy-2-bromo-octene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. These interactions can lead to the formation of various products that may exhibit biological or chemical activities .
Comparison with Similar Compounds
Similar Compounds
8-Acetoxy-octene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-octene: Lacks the acetoxy group, limiting its applications in oxidation reactions.
8-Acetoxy-2-chloro-octene: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.
Uniqueness
8-Acetoxy-2-bromo-octene is unique due to the presence of both the acetoxy and bromine functional groups, which confer distinct reactivity patterns and make it a versatile compound for various chemical transformations and research applications .
Properties
IUPAC Name |
7-bromooct-7-enyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDPXGXDTUGITR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641240 |
Source
|
Record name | 7-Bromooct-7-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-24-3 |
Source
|
Record name | 7-Bromooct-7-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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